molecular formula C24H16Cl2N2O2 B5313380 3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile

3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile

Cat. No.: B5313380
M. Wt: 435.3 g/mol
InChI Key: IWCHUCIAIRKBOD-UKWGHVSLSA-N
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Description

3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile is a complex organic compound characterized by its unique structure, which includes a cyano group, dichlorobenzyl ether, and methoxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to enhance efficiency and yield. The use of environmentally benign reagents and catalysts is also emphasized to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the cyano group to an amine group under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoic acid derivatives, while reduction can produce amines .

Scientific Research Applications

3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile involves its interaction with specific molecular targets and pathways. The cyano group can act as an electrophile, reacting with nucleophiles in biological systems. The dichlorobenzyl ether and methoxyphenyl groups can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[(E)-1-cyano-2-{4-[(2,4-dichlorobenzyl)oxy]-3-methoxyphenyl}ethenyl]benzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-[(E)-1-cyano-2-[4-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]ethenyl]benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H16Cl2N2O2/c1-29-24-11-16(9-20(14-28)18-4-2-3-17(10-18)13-27)5-8-23(24)30-15-19-6-7-21(25)12-22(19)26/h2-12H,15H2,1H3/b20-9-
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWCHUCIAIRKBOD-UKWGHVSLSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=C(C#N)C2=CC=CC(=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=C(/C#N)\C2=CC=CC(=C2)C#N)OCC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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